

TAK-243 Dosing in Preclinical Xenograft Models

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Compound Focus: Tak-243

CAS No.: 1450833-55-2

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The table below summarizes the in vivo dosing regimens for **TAK-243** from recent peer-reviewed studies.

Cancer Model Type	Administration Route	Dosing Frequency	Dose Level	Key Efficacy Findings	Source
Adrenocortical Carcinoma (ACC) PDX	Not Specified	3 weeks	Not Specified	Confirmed tumor suppressive effects & synergy with Venetoclax [1]	
Various Solid & Hematologic Tumors (CDX & PDX)	Intravenous (IV)	Twice per week (BIW)	23-26 mg/kg (MTD)	Robust antitumor activity across all models [2]	
Acute Myeloid Leukemia (AML)	Not Specified	Not Specified	Not Specified	Reduced primary AML tumor burden without toxicity [3] [2]	

Experimental Protocols and Key Considerations

Xenograft Model Dosing Protocol

Based on the data, a generalized and effective protocol for evaluating **TAK-243** in murine xenograft models involves:

- **Preparation:** Subcutaneous tumor implantation (CDX or PDX) in immunocompromised mice.
- **Dosing Regimen:** Intravenous administration of **TAK-243** at **23-26 mg/kg**, delivered on a **twice-weekly schedule** (e.g., Monday and Thursday) [2]. This dose represents the Maximum Tolerated Dose (MTD) in mice.
- **Treatment Duration:** Continue dosing for **3 weeks** [1] [2].
- **Monitoring:** Track tumor volume and animal body weight twice weekly. A mean maximal body weight loss of <12% is expected at the MTD [2].

Pharmacodynamic Biomarker Analysis

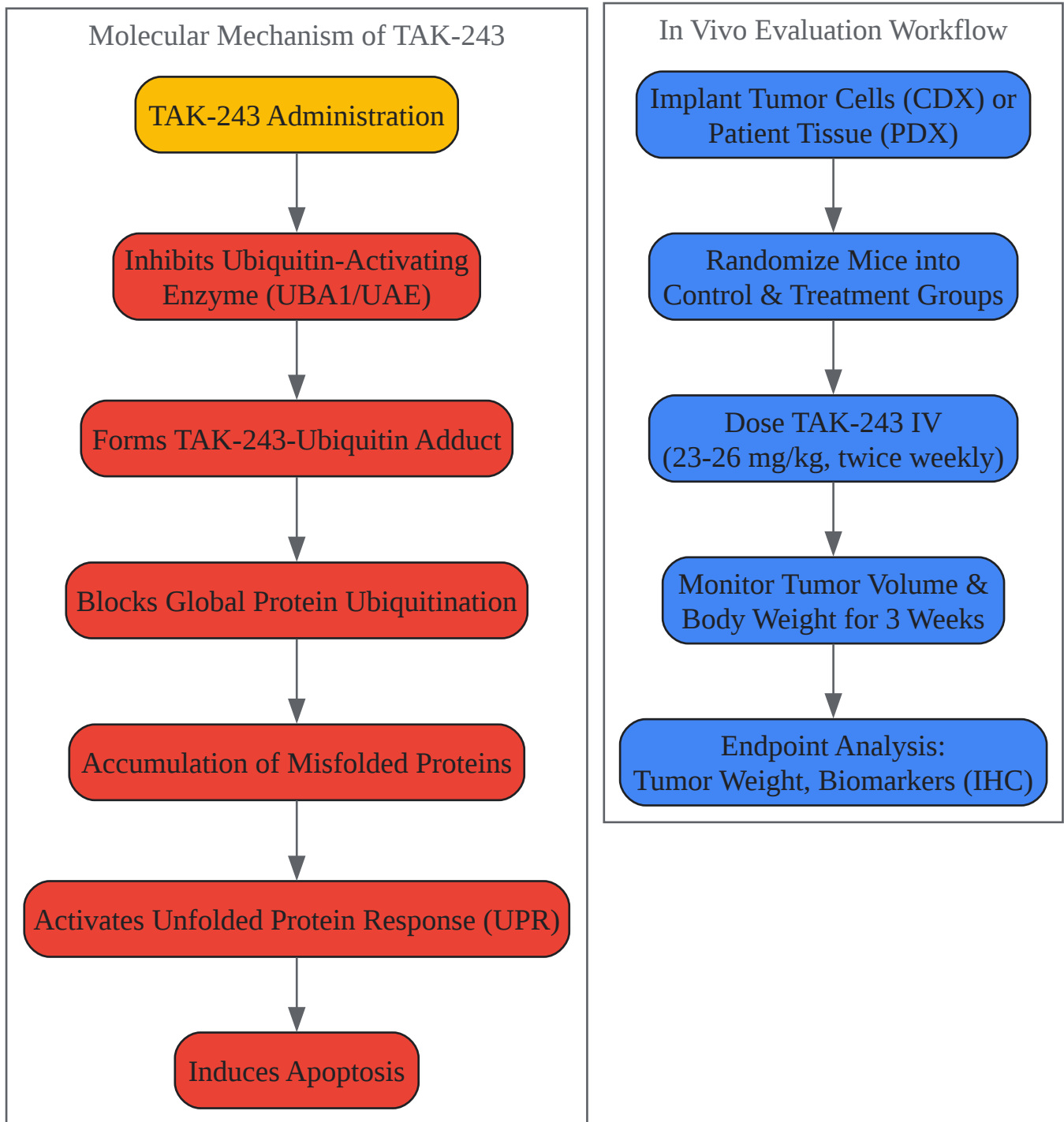
To confirm target engagement and pathway modulation, analyze tumor tissues using these key biomarkers [2]:

- **Primary Target Engagement:** Immunohistochemistry (IHC) with an antibody against the **TAK-243–ubiquitin adduct** (e.g., MIL90). This is the most sensitive marker.
- **Downstream Pathway Inhibition:** IHC for total ubiquitin conjugates (using the FK2 antibody) and mono-ubiquitylated histone H2B.
- **Apoptosis Induction:** IHC for cleaved caspase-3.

The **TAK-243–ubiquitin adduct** can be detected within 30–60 minutes after a single dose, with downstream biomarker modulation following shortly after [2].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the molecular mechanism of **TAK-243** and a general workflow for its evaluation in xenograft models.



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Critical Notes for Researchers

- **Dose-Limiting Toxicity:** The primary dose-limiting toxicity in mice is body weight loss. Dosing at the stated MTD (23-26 mg/kg) should result in a mean maximal body weight loss of **less than 12%** [2].
- **Biomarker Sensitivity:** The **TAK-243–ubiquitin adduct** is the most sensitive pharmacodynamic marker. It can be detected at doses lower than those required to observe changes in downstream biomarkers or antitumor efficacy [2].
- **Formulation for In Vivo Studies:** For in vivo administration, **TAK-243** is typically dissolved in **10% 2-hydroxypropyl- β -cyclodextrin (HPBCD)** [4].
- **Synergistic Combinations:** Preclinical data supports investigating **TAK-243** in combination with:
 - **BCL-2 inhibitors** (Venetoclax, Navitoclax) in ACC [1].
 - **Genotoxic therapies** (cisplatin, etoposide) and PARP inhibitors (olaparib) in SCLC [4].
 - Standard-of-care therapies for ACC (mitotane, etoposide, cisplatin) [1].

Conclusion

The collected data provides a robust foundation for designing in vivo studies with **TAK-243**. The twice-weekly IV dosing regimen at 23-26 mg/kg has been demonstrated as effective across a broad panel of cancer models. Confirming target engagement through assessment of the **TAK-243–ubiquitin adduct** is a critical best practice for these experiments.

References

1. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK - 243 in... [pmc.ncbi.nlm.nih.gov]
2. - TAK | ubiquitin-activating enzyme (UAE) inhibitor 243 [invivochem.com]
3. medchemexpress.com/ TAK - 243 .html [medchemexpress.com]
4. Targeting the Ubiquitin–Proteasome System Using ... [pmc.ncbi.nlm.nih.gov]

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